N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on CDK2 and, consequently, on cell division and proliferation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and its overall effectiveness . .
Preparation Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide involves several stepsThe final step involves the coupling of the isothiazolidine derivative with the benzamide moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide can be compared with other phenylpiperidine derivatives. Similar compounds include:
Phenylpiperidine: The parent compound with a simpler structure.
Sulfanilides: Compounds with a sulfonamide group attached to an aromatic ring.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-18-12-17(6-5-15(18)3)21-7-4-8-25(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZPRJSRFCDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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